molecular formula C14H16N2O2S B4611786 1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE

1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4611786
M. Wt: 276.36 g/mol
InChI Key: MPZWVCIYCGTFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE is a chemical compound with the molecular formula C17H16N2O2S It is characterized by the presence of a methanesulfonamide group attached to a 3-methylphenyl and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE typically involves the reaction of 3-methylbenzylamine with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, contributes to its potential as a versatile intermediate in synthetic chemistry and its potential therapeutic applications .

Properties

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-12-4-2-5-13(8-12)11-19(17,18)16-10-14-6-3-7-15-9-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZWVCIYCGTFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE
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1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE

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